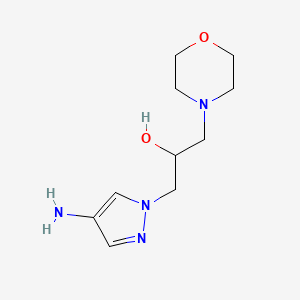
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
Übersicht
Beschreibung
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-amino-1H-pyrazol-1-yl)-3-(morpholin-4-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological effects, and a morpholine group that may enhance its bioactivity. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.24 g/mol
- CAS Number : 1152914-16-3
- IUPAC Name : this compound
Pharmacological Profile
The biological activity of this compound is largely influenced by the pyrazole moiety, which has been associated with various pharmacological effects, including:
1. Anti-inflammatory Activity
- Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In studies, compounds similar to this compound exhibited significant inhibition rates (up to 85%) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
2. Anticancer Potential
- Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal cells .
3. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Pyrazole-based compounds have been evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus, with varying degrees of success reported in the literature .
The mechanisms underlying the biological activities of this compound can be attributed to:
1. Enzyme Inhibition
- Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to decreased synthesis of prostaglandins, thereby reducing inflammation and pain .
2. Modulation of Cell Signaling Pathways
- The interaction of these compounds with specific receptors or enzymes involved in cell signaling may alter pathways associated with cell survival and apoptosis, contributing to their anticancer effects .
Table: Summary of Biological Activities
Research Highlights
- Anti-inflammatory Effects : A study demonstrated that compounds structurally related to 1-(4-amino-1H-pyrazol-1-y)-3-(morpholin-4-y)propan-2-o exhibited significant anti-inflammatory properties comparable to established medications .
- Cancer Cell Proliferation Inhibition : In vitro studies revealed that certain derivatives inhibited the proliferation of cancer cells effectively while maintaining low toxicity towards normal cells .
- Antimicrobial Efficacy : Evaluations against various bacterial strains indicated that pyrazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c11-9-5-12-14(6-9)8-10(15)7-13-1-3-16-4-2-13/h5-6,10,15H,1-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQVTBHLYJPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















